Regioisomeric Purity: 6-Substitution vs. 5- or 8-((Trimethylsilyl)ethynyl)quinoline Isomers
The compound is specifically functionalized at the 6-position of the quinoline ring, distinguishing it from the 5- and 8-substituted isomers. While all three are commercially available, only the 6-substituted variant provides the specific exit vector required for target molecules designed around 6-aminoquinoline or 6-hydroxyquinoline pharmacophores. The molecular formula for all three isomers is C14H15NSi, but the 6-isomer is uniquely identified by InChI Key HPUIGADZNDDKMJ-UHFFFAOYSA-N [1]. No quantitative head-to-head biological activity comparison data is available in the primary literature; this differentiation is based on structural and regioisomeric identity.
| Evidence Dimension | Substitution pattern on quinoline core |
|---|---|
| Target Compound Data | Ethynyl-TMS at position 6 |
| Comparator Or Baseline | 5-((Trimethylsilyl)ethynyl)quinoline and 8-((Trimethylsilyl)ethynyl)quinoline |
| Quantified Difference | Regioisomeric (positional) difference; no quantitative activity comparison available |
| Conditions | Structural identity confirmed by InChI Key and SMILES |
Why This Matters
For structure-activity relationship (SAR) studies and library synthesis, the substitution position determines the spatial orientation of the coupled product, making regioisomeric substitution a binary selection criterion rather than a generic choice.
- [1] Kuujia. (n.d.). Cas no 683774-32-5 (6-((Trimethylsilyl)ethynyl)quinoline). View Source
